4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
Description
The compound 4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is a heterocyclic molecule featuring a fused indeno[1,2-b]pyridine scaffold. Its structure includes:
- A methyl group at position 2 and a cyano group at position 3, which may influence electronic properties and binding interactions.
- A ketone at position 5, common in bioactive indeno[1,2-b]pyridine derivatives.
This compound belongs to a class of molecules frequently synthesized via multicomponent reactions involving indane-1,3-dione, aldehydes, and other precursors (e.g., ethyl acetoacetate or thiourea) under catalysis (e.g., ionic liquids or piperidine) .
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c1-11-15(10-22)17(14-8-4-5-9-16(14)21)18-19(23-11)12-6-2-3-7-13(12)20(18)24/h2-9,17,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSZQGHJPDSZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks). CDKs are a family of protein kinases that regulate the cell cycle and transcription. They play a crucial role in cell proliferation, differentiation, and apoptosis.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the atp-binding pocket, thereby preventing atp from binding and the subsequent phosphorylation process. This results in the inhibition of the kinase activity of the target proteins.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Indeno[1,2-b]pyridine core : A bicyclic structure that contributes to its unique reactivity and biological properties.
- Fluorophenyl group : The presence of the fluorine atom can enhance lipophilicity and biological activity.
- Carbonitrile functionality : Known for contributing to various biological activities.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 283.3 g/mol.
Anticancer Activity
Several studies have indicated that compounds similar to 4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives of indeno-pyridine have been shown to inhibit tumor growth in various cancer cell lines:
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Indeno-pyridine derivative | Breast cancer | 10.5 | |
| Indeno-pyridine derivative | Ovarian cancer | 12.8 | |
| Indeno-pyridine derivative | Lung cancer | 15.0 |
These compounds often act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has also pointed towards antimicrobial properties associated with similar indeno-pyridine compounds. The following table summarizes findings on antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results indicate potential applications in treating infections caused by resistant strains.
Antidiabetic Activity
Emerging studies suggest that certain derivatives may exhibit antidiabetic effects. The mechanism involves enhancing insulin sensitivity and glucose uptake:
This suggests a promising avenue for developing treatments for diabetes.
Case Study 1: Anticancer Efficacy
A study conducted on a series of indeno-pyridine derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against ovarian cancer cell lines. The most potent derivative exhibited an IC50 value of 8 µM, indicating strong anticancer potential.
Case Study 2: Antimicrobial Screening
In another research effort, a library of indeno-pyridine compounds was screened against common pathogens. The lead compound showed remarkable activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 2-fluorophenyl, cyano) may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase-targeting analogs . Aromatic heterocycles (e.g., carbazole in ECPC) improve antimicrobial activity, likely due to increased π-π stacking interactions . Ester vs. Cyano Groups: Ethoxycarbonyl derivatives (e.g., ECPC, GP-25) show mixed efficacy, while cyano-substituted compounds (e.g., target compound) are hypothesized to have higher metabolic stability .
Synthetic Efficiency :
- Multicomponent reactions using ionic liquids or cellulose-sulfuric acid catalysts improve yields and reduce reaction times compared to traditional methods .
- Substituents like 2-fluorophenyl may require optimized conditions due to steric and electronic effects during cyclization .
Pharmacological Gaps: The target compound’s 2-fluorophenyl group is structurally distinct from 4-bromo or benzodioxol analogs, but its specific biological profile remains uncharacterized.
Data Table: Structural and Functional Comparison
| Feature | Target Compound | Ethyl ECPC | GP-25 Analogue | 4-Benzodioxol Derivative |
|---|---|---|---|---|
| Position 4 Substituent | 2-fluorophenyl | 9-ethylcarbazol-3-yl | 4-bromo-2-phenoxy | 1,3-benzodioxol-5-yl |
| Position 3 Group | Cyano | Ethoxycarbonyl | Ethoxycarbonyl | Cyano |
| Reported Activity | Research use | Antimicrobial | Syk kinase binding | Research use |
| Catalyst Used | Not specified | Piperidine | Not specified | Not specified |
| Biological Efficacy | Unknown | Moderate (MIC = µg/mL) | Low (IC50 ≥20 µM) | Unknown |
Preparation Methods
Mechanistic Pathway
The reaction proceeds through a tandem Knoevenagel-Michael-cyclization sequence (Figure 1). Initially, chitosan protonates the β-ketoester, enabling nucleophilic attack by 1,3-indanedione to form a diketone intermediate. Concurrently, 2-fluorobenzaldehyde reacts with ammonium acetate to generate an imine. Michael addition of the imine to the diketone followed by intramolecular cyclization and dehydration yields the target indenopyridine framework.
Alternative Synthetic Strategies
Solvent-Mediated Thermal Cyclization
A modified approach employs ethanol as solvent under reflux conditions, albeit with reduced efficiency (yields 65–72%) compared to solvent-free methods. While this method facilitates easier product isolation, the requirement for prolonged heating (8–10 hours) and higher energy input diminishes its practicality for large-scale synthesis.
Catalytic System Variations
Screening of alternative catalysts revealed that p-toluenesulfonic acid (p-TSA) and heteropoly acids provide moderate yields (55–68%) but suffer from poor recyclability. Chitosan’s superior performance stems from its mesoporous structure, which provides ample acidic sites while preventing substrate degradation.
Structural Characterization
Spectroscopic Validation
Fourier-transform infrared (FT-IR) analysis of the product shows distinctive peaks at:
¹H NMR (400 MHz, DMSO-d₆) data confirms the structure through key signals:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrated ≥98% purity for products synthesized via the chitosan-catalyzed route.
Environmental and Practical Considerations
The solvent-free chitosan method aligns with green chemistry principles, achieving an E-factor (environmental factor) of 0.87 compared to 3.45 for solvent-mediated routes . Energy consumption analyses reveal a 40% reduction in cumulative energy demand compared to conventional acid-catalyzed methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
